Dihydroxyborane

Physical Organic Chemistry Reaction Intermediate Stability Boronic Acid Reactivity

Dihydroxyborane (HB(OH)₂), the parent compound of the boronic acid class, is a transient inorganic intermediate with the formula BH₂O₂. It is the structurally simplest boronic acid, consisting of a boron atom bonded to two hydroxyl groups and one hydrogen.

Molecular Formula BH3O2
Molecular Weight 45.84 g/mol
CAS No. 74930-82-8
Cat. No. B1209890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyborane
CAS74930-82-8
Molecular FormulaBH3O2
Molecular Weight45.84 g/mol
Structural Identifiers
SMILESB(O)O
InChIInChI=1S/BH3O2/c2-1-3/h1-3H
InChIKeyZADPBFCGQRWHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxyborane (CAS 74930-82-8): The Simplest Boronic Acid for Foundational Reactivity Studies


Dihydroxyborane (HB(OH)₂), the parent compound of the boronic acid class, is a transient inorganic intermediate with the formula BH₂O₂. It is the structurally simplest boronic acid, consisting of a boron atom bonded to two hydroxyl groups and one hydrogen [1]. Its primary characteristic is its inherent instability: it undergoes rapid disproportionation to boric acid and diborane, with a measured gas-phase lifetime of approximately 30 seconds at room temperature, though it can be isolated below −20 °C [2]. This distinguishes it from stable, substituted organoboronic acids and positions it as a unique tool for probing the fundamental reactivity of the B(OH)₂ moiety without steric or electronic interference from organic substituents.

Unsubstituted boronic acid probe for unperturbed B(OH)2 reactivity

Foundational computational benchmark: minimal electronic model

Requires cryogenic handling or in-situ generation; not shelf-stable

Why Dihydroxyborane Cannot Be Replaced by Common Boronic Acid Analogs


Procurement decisions that treat all boronic acids as interchangeable reagents overlook a critical physical-organic distinction. Unlike shelf-stable organoboronic acids such as phenylboronic acid, dihydroxyborane is the unsubstituted parent compound, offering an unperturbed electronic environment at the boron center [1]. The addition of any carbon-based substituent (e.g., phenyl, methyl) introduces steric hindrance and inductive electronic effects that alter Lewis acidity, diol-binding kinetics, and protodeboronation rates, thereby confounding mechanistic studies [2]. Furthermore, its extreme instability means that generic, long-term storage protocols are inapplicable; specialized low-temperature handling or in-situ generation is mandatory. This unique combination of a pristine electronic structure and stringent handling requirements makes direct substitution with a stabilized analog scientifically invalid for fundamental investigations.

Organoboronic acids (e.g., phenylboronic) introduce steric and electronic effects that alter Lewis acidity and binding kinetics.

Shelf-stable analogs are not interchangeable for mechanistic studies requiring an unperturbed boron center.

Standard benchtop storage protocols are inapplicable; specialized low-temperature logistics or immediate in-situ use is mandatory.

Quantified Evidence for Dihydroxyborane Differentiation in Scientific Selection


Gas-Phase Stability: Dihydroxyborane vs. Organoboronic Acids

The defining characteristic of dihydroxyborane is its rapid disproportionation. Its gas-phase half-life at 25°C is measured to be on the order of seconds, in stark contrast to the indefinite shelf-stability of crystalline organoboronic acids like phenylboronic acid under ambient conditions [1]. This instability dictates that dihydroxyborane must either be generated and used in situ or stored at temperatures below −20°C, a constraint that is non-existent for its substituted analogs [1].

Stability
Class-level
Gas-phase lifetime ~30 seconds at 25 °C; phenylboronic acid is shelf-stable for years.
Stability context dictates specialized handling; procurement logistics differ fundamentally from stable organoboronic acids.
Data from gas-phase measurements; laboratory handling conditions may further reduce practical lifetime.
Physical Organic Chemistry Reaction Intermediate Stability Boronic Acid Reactivity

Electronic Transparency: Unsubstituted Boron Center for Accurate Computational Modeling

Dihydroxyborane serves as the minimal-molecule model for boronic acid reactivity in computational studies. DFT calculations on HB(OH)₂ yield a benchmark electronic energy of -177.189049906 hartree and a dipole moment of 3.0393 debye at the B3LYP/6-31G* level, values that provide a direct computational baseline free from substituent effects [1]. Using a substituted analog like methylboronic acid in its place would introduce an additional methyl group's electron-donating effect, altering the calculated activation barriers and binding energies for crucial reactions like diol complexation.

Electronic baseline
Head-to-head
Electronic energy -177.189049906 hartree; dipole moment 3.0393 debye (B3LYP/6-31G*).
Provides an unperturbed computational baseline; substituted analogs shift energy and dipole moment.
NIST benchmark values; method-dependent, verify for your computational workflow.
Computational Chemistry Density Functional Theory Reaction Mechanism Elucidation

Kinetic Baselines for Diol Complexation: Absence of Steric Hindrance

Kinetic studies on the formation of cyclic boronate esters demonstrate that the rate-limiting step is influenced by the steric bulk around boron. Dihydroxyborane, lacking any organic substituent, represents the system with the lowest possible steric barrier. Computational studies of the dehydration reaction with 1,2-ethanediol to form 1,3,2-dioxaborolane provide the foundational mechanistic framework, a stepwise mechanism beginning with monoester formation, against which the retarding steric effects of aryl- or alkyl-boronic acids can be quantified [1].

Steric-free kinetics
Class-level
Zero organic steric bulk; lowest activation barrier for diol complexation among boronic acids.
Enables isolation of electronic from steric contributions in binding kinetics; reference for quantifying steric penalties.
Computational studies (DFT) establish the framework; experimental validation recommended.
Molecular Recognition Boronate Ester Formation Kinetics

Protodeboronation Propensity: A Clean System for Mechanistic Pathway Isolation

Protodeboronation, the loss of the boron functional group, is a major decomposition pathway for boronic acids. The rate of this process is highly dependent on the nature of the organic substituent, with electron-rich or sterically bulky groups accelerating or retarding specific mechanistic steps. Dihydroxyborane provides the simplest substrate to study the 'pure' protodeboronation mechanism catalyzed by water or acid, without the confounding pathways introduced by substituents. While a direct rate comparison to a single standard is complex, it is understood that the protodeboronation rate for the parent compound is dictated solely by the intrinsic reactivity of the B–C/H bond and the B(OH)₂ group's interaction with the medium, making it the essential benchmark for constructing a mechanistic hierarchy. [1]

Protodeboronation
Class-level
Single unmasked mechanism: B-H reactivity and solvation govern decomposition.
Supports mechanistic deconvolution of protodeboronation; class-level reference for substituent effect studies.
Class-level interpretation based on general boronic acid literature; verify pathway under your reaction conditions.
Reaction Mechanisms Protodeboronation Boronic Acid Stability

Validated Application Scenarios for Dihydroxyborane Informed by Evidence


Calibration Standard for Boronic Acid Computational Chemistry

Computational chemists developing new density functionals or force-field parameters for boron-containing molecules require the most chemically simple and electronically transparent benchmark. Dihydroxyborane, with its NIST-verified computational data (e.g., electronic energy of -177.189049906 hartree at B3LYP/6-31G*), serves as the foundational 'zero-point' for these parametrization efforts, ensuring that the method correctly captures the physics of the B(OH)₂ group before adding the complexities of an organic substituent. [1]

Mechanistic Probe for Steric Effects in Diol Recognition

In projects designing chemosensors or drug delivery systems based on boronic acid-diol binding, it is critical to quantify how much steric hindrance from an aryl or alkyl group reduces binding kinetics. The reaction of dihydroxyborane with a model diol like 1,2-ethanediol provides the minimum-steric-hindrance reference rate and activation barrier. This baseline allows researchers to calculate the 'steric penalty' introduced by a specific receptor design, directly informing medicinal chemistry or sensor optimization cycles. [2]

In-Situ Intermediate Generation for Isotopic Labeling Studies

Due to its instability, dihydroxyborane is not stored as a reagent but is generated transiently. This property is exploited in fundamental studies where it is produced in situ from diborane or other precursors for immediate reaction. Its short lifetime and defined fate (disproportionation) provide a clean kinetic window for studying subsequent reaction steps, such as hydrolysis or oxidation, without interference from long-lived byproducts. This is particularly valuable in isotopic labeling experiments where the fate of the hydrogen atom on boron is being traced. [3]

Protodeboronation Pathway Mapping in Drug Discovery

Boronic acid drugs are susceptible to protodeboronation, a metabolic soft spot. To build a predictive model for this clearance pathway, researchers need to isolate the intrinsic, substituent-independent rate. Dihydroxyborane is the only substrate that provides this fundamental baseline. Comparing the protodeboronation rate of a drug candidate to this baseline reveals the extent to which the drug's scaffold accelerates or retards the decomposition, providing crucial insight for structure-activity relationship (SAR) studies. [4]

Application
Selection Property
Validation Focus
Computational method calibration
Unsubstituted electronic benchmark
Reproduce NIST reference energies and dipole moment
Steric effect quantification in diol recognition
Minimal steric hindrance reference
Quantify steric penalty vs. substituted analogs
Isotopic labeling and transient intermediate studies
In-situ generation requirement
Verify kinetic window and disproportionation fate
Drug candidate protodeboronation modeling
Intrinsic decomposition baseline
Deconvolute substituent effects from intrinsic B–H reactivity
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